Lead(II) ruthenate
Description
Context within Complex Metal Oxide Systems
Complex metal oxides are compounds containing oxygen and at least two different metal cations. This class of materials is central to solid-state chemistry and physics due to the vast range of structures and functionalities they exhibit. Within this broad category, lead(II) ruthenate belongs to the pyrochlore (B1171951) group, which is closely related to other important structures like perovskites (ABO₃) and spinels (AB₂O₄).
Significance of the Pyrochlore Crystal Structure (A₂B₂O₇) in Solid-State Chemistry
The pyrochlore structure is a defining feature of this compound and is fundamental to its properties. The structure belongs to the face-centered cubic space group Fd-3m. pnas.org It is composed of two interpenetrating networks: a network of corner-sharing BO₆ octahedra, which forms channels, and an A₂O' zigzag chain that runs through these channels. The A-site cation is typically larger (like Pb²⁺), while the B-site is occupied by a smaller, higher-charge cation (like Ru⁴⁺/Ru⁵⁺).
A key characteristic of the pyrochlore structure is its inherent flexibility. It can accommodate a wide range of elements on both the A and B sites and can tolerate significant non-stoichiometry, particularly oxygen vacancies on one of the two distinct oxygen sites. researchgate.net For lead ruthenate, the formula is often written as Pb₂Ru₂O₆.₅, indicating a systematic absence of one-eighth of the oxygen atoms compared to the ideal A₂B₂O₇ stoichiometry. researchgate.net These oxygen vacancies are not random defects but an ordered part of the structure, and they play a crucial role in the material's catalytic and transport properties. The presence of these vacancies, along with the mixed-valence state of ruthenium (Ru⁴⁺/Ru⁵⁺), is believed to contribute significantly to its high electronic conductivity and its activity as an electrocatalyst. core.ac.ukresearchgate.net The ability to synthesize lead-rich variants, such as Pb₂[Ru₂₋ₓPbₓ]O₇₋ᵧ, further demonstrates the structural versatility of this system. google.com
Table 1: Crystallographic Data for this compound Pyrochlore
| Property | Value | Source(s) |
| Crystal System | Cubic | core.ac.uk |
| Space Group | Fd-3m | pnas.orgacs.org |
| General Formula | A₂B₂O₇₋ᵧ | rsc.orgresearchgate.net |
| Specific Formula | Pb₂Ru₂O₆.₅ | researchgate.netrsc.org |
| Lattice Parameter (a) | ~10.25 Å - 10.48 Å | pnas.orggoogle.com |
Historical Development and Early Research in Electrocatalysis
The investigation into lead ruthenate pyrochlores as functional materials, particularly for electrocatalysis, began several decades ago. Early research in the 1970s and 1980s identified the potential of these complex oxides. Patents from this era describe methods for synthesizing lead ruthenate pyrochlores, often through precipitation in an alkaline medium followed by heat treatment, to create high-surface-area powders. google.com These initial studies recognized the significant electrochemical activity of lead ruthenate, particularly for the oxygen reduction reaction (ORR) in alkaline solutions. google.comnasa.gov
This early work established that lead ruthenate pyrochlores possess metallic conductivity and could be prepared in high-surface-area forms, making them promising candidates for use in electrochemical devices like fuel cells and metal-air batteries. nasa.gov The research highlighted the material's stability and activity in concentrated alkaline electrolytes. nasa.gov Subsequent research has built upon this foundation, exploring its exceptional activity for the oxygen evolution reaction (OER). rsc.orgscite.ai Studies have shown that lead ruthenate pyrochlores can exhibit significantly lower overpotentials for the OER compared to state-of-the-art iridium oxide (IrO₂) catalysts, especially in alkaline media. rsc.org This has led to renewed interest in lead ruthenate for applications in water electrolysis and regenerative fuel cells. pnas.orgscite.ai
Table 2: Electrocatalytic Performance Data for this compound
| Reaction | Medium | Key Performance Metric | Value | Comparison Benchmark | Source(s) |
| Oxygen Evolution Reaction (OER) | 0.1M KOH | Specific Activity @ 1.5 V vs. RHE | 3.0 ± 0.2 A·m⁻² | IrO₂: 0.06 ± 0.01 A·m⁻² | rsc.org |
| Oxygen Evolution Reaction (OER) | Alkaline | Overpotential @ 10 mA·cm⁻² | 0.25 ± 0.01 V | IrO₂: 0.35 ± 0.02 V | pnas.org |
| Oxygen Reduction Reaction (ORR) | Alkaline | Overpotential @ -3 mA·cm⁻² | -0.31 ± 0.02 V | Pt/C: -0.33 ± 0.02 V | pnas.org |
Structure
2D Structure
Properties
CAS No. |
37194-88-0 |
|---|---|
Molecular Formula |
OPbRu+4 |
Molecular Weight |
324 g/mol |
IUPAC Name |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/O.Pb.Ru/q-2;+2;+4 |
InChI Key |
FPOAPAKVUPZNHJ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Ru+4].[Pb+2] |
Origin of Product |
United States |
Synthesis Methodologies for Lead Ii Ruthenate
Solution-Based Approaches
Solution-based synthesis methods offer the advantage of low-temperature processing and the potential for greater control over particle size, morphology, and homogeneity. These techniques involve the precipitation of precursors from a solution, followed by thermal treatment to obtain the desired crystalline phase.
Alkaline Solution Precipitation and Crystallization Techniques
A prominent solution-based method for synthesizing lead ruthenate pyrochlores involves the precipitation of lead and ruthenium cations from an alkaline aqueous solution. google.com This technique allows for the formation of the pyrochlore (B1171951) structure at temperatures significantly lower than those required for solid-state reactions. google.com The process generally involves combining aqueous solutions of lead nitrate (B79036) (Pb(NO₃)₂) and a ruthenium salt, which are then added to an alkaline solution, such as potassium hydroxide (B78521) (KOH), to induce precipitation. google.com The reaction is typically carried out at a controlled temperature, often around 75°C, for an extended period to ensure complete reaction and crystallization. google.com
The stoichiometry of the resulting lead ruthenate pyrochlore, often represented as Pb₂[Ru₂₋ₓPbₓ]O₇₋ᵧ, can be controlled by adjusting the initial molar ratio of lead to ruthenium in the precursor solution. google.com The pH of the reaction medium is another critical parameter that influences the composition and phase purity of the final product. google.com For instance, the synthesis of lead-rich pyrochlores has been achieved by manipulating the Pb:Ru molar ratio and the pH of the reaction medium. google.com In some cases, a subsequent heat treatment at temperatures between 200°C and 600°C may be employed to convert amorphous precipitates into crystalline pyrochlore structures. google.com
Below is a table summarizing various experimental conditions for the alkaline solution precipitation of lead ruthenate pyrochlores:
| Molar Ratio (Pb:Ru) | Alkaline Medium | pH | Temperature (°C) | Reaction Time |
| 1.35:1.0 | 0.2 M KOH | 12.0 | 75 | 5 days |
| 1.2:1.0 | 0.3 M KOH | 12.0 | 75 | 4 days |
| 2.0:1.0 | 0.2 M KOH | 10.0 | 75 | 5 days |
| 1.2:1.0 | 0.2 M KOH | 12.5 | 75 | 5 days |
| 2.0:1.0 | 0.3 M KOH | 13.0 | 75 | ~20 hours |
This table is based on data from a US patent on the method of making lead and bismuth ruthenate and iridate pyrochlore compounds. google.com
Direct Condensation Methods for Nanometric Lead(II) Ruthenate
While specific research on direct condensation methods for nanometric this compound is not extensively detailed in the provided search results, this approach generally involves the controlled hydrolysis and condensation of metal-organic precursors in a solution. This method is a cornerstone of sol-gel science and is widely used to produce nanostructured oxide materials. For this compound, this would likely involve the use of lead and ruthenium alkoxides or other hydrolyzable precursors. The process allows for excellent mixing of the components at a molecular level, which can lead to the formation of highly pure and homogeneous nanoparticles at lower temperatures compared to solid-state methods. The particle size and morphology can be controlled by adjusting reaction parameters such as precursor concentration, pH, temperature, and the type of solvent used.
Hydrothermal Synthesis Routes for Ruthenate Pyrochlores
Hydrothermal synthesis is a versatile technique that employs high-pressure water at elevated temperatures to facilitate the crystallization of materials. This method has been successfully used to synthesize various ruthenate pyrochlores. warwick.ac.uk The process typically involves sealing aqueous solutions of the metal precursors in an autoclave and heating them to temperatures below 250°C. warwick.ac.uk The elevated pressure and temperature accelerate the dissolution and recrystallization processes, enabling the formation of well-crystallized products. warwick.ac.uk While specific examples for this compound are not detailed, the synthesis of other complex ruthenate pyrochlores, such as Pb₂Ru₂₋ₓPbₓO₆.₅, has been mentioned in the context of hydrothermal chemistry. warwick.ac.uk This method offers the advantage of producing crystalline materials directly from solution without the need for a post-synthesis annealing step. warwick.ac.uk
Liquid Crystal Templating for Mesoporous this compound
Liquid crystal templating is an advanced synthesis technique used to create materials with ordered mesoporous structures. researchgate.netmdpi.com This method utilizes the self-assembled structures of surfactant liquid crystals as templates for the formation of the inorganic material. researchgate.net The general procedure involves the hydrolysis and condensation of metal precursors within the aqueous domains of a lyotropic liquid crystal phase. researchgate.net After the inorganic network is formed, the surfactant template is removed, typically by calcination or solvent extraction, leaving behind a mesoporous material with a regular arrangement of pores. soton.ac.uk While the direct application of this technique to synthesize mesoporous this compound is not explicitly described, the method has been successfully employed for the preparation of mesoporous lead materials and platinum-ruthenium alloys. soton.ac.uk This suggests the potential for adapting this methodology to create nanostructured this compound with high surface area, which could be beneficial for catalytic applications. researchgate.netsoton.ac.uk
Solid-State Reaction Approaches
Solid-state reactions, also known as ceramic methods, are traditional and widely used techniques for the synthesis of mixed-metal oxides. These methods involve the high-temperature reaction of solid precursors to form the desired product.
High-Temperature Solid-State Reactions
The high-temperature solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline this compound. proquest.comrsc.org This approach typically involves the intimate mixing of precursor powders, such as lead oxide (PbO) and ruthenium dioxide (RuO₂), in the desired stoichiometric ratio. proquest.com The mixture is then subjected to a series of heat treatments at elevated temperatures, often exceeding 1000°C, for extended periods. researchgate.netrsc.org Intermediate grinding steps are usually necessary to ensure homogeneity and complete reaction between the components. acs.org
The reaction proceeds through solid-state diffusion, where ions migrate through the crystal lattices of the reactants to form the product phase. The final properties of the synthesized material, such as crystallinity and particle size, are highly dependent on the reaction temperature, duration, and the heating and cooling rates. While this method is effective for producing bulk quantities of this compound, it often results in materials with low surface area and can sometimes lead to the formation of impurity phases if the reaction conditions are not carefully controlled.
A summary of typical conditions for the solid-state synthesis of ruthenate pyrochlores is presented below:
| Precursors | Temperature (°C) | Duration |
| Oxide powders | >1000 | >9 hours |
| Y(NO₃)₃·6H₂O and Ru(NO)(NO₃)ₓ(OH)ᵧ (via sol-gel intermediate) | 1000 | 12 hours |
| CaCO₃, La₂O₃, and RuO₂ | 900 | 12 hours |
This table provides a general overview of conditions used for ruthenate pyrochlores, including those synthesized via a sol-gel precursor route which is then treated at high temperatures. researchgate.netacs.orgacs.org
Combustion Synthesis Principles Applied to Ruthenate Pyrochlores
Combustion synthesis, a versatile and rapid method for producing a wide range of ceramic materials, has been applied to the synthesis of ruthenate pyrochlores. This technique involves an exothermic, self-sustaining reaction between an oxidizer (typically metal nitrates) and a fuel (such as glycine, urea, or citric acid). nih.govmdpi.com
The general principles of combustion synthesis as applied to ruthenate pyrochlores are as follows:
Precursor Solution Preparation: Metal nitrates, such as lead nitrate (Pb(NO₃)₂) and ruthenium nitrate (Ru(NO₃)₃), are dissolved in an aqueous medium along with an organic fuel like glycine. nih.govmdpi.com Glycine acts not only as a fuel but also as a complexing agent, ensuring a homogeneous distribution of cations in the solution and preventing their selective precipitation.
Heating and Ignition: The precursor solution is heated to evaporate the solvent, leading to the formation of a viscous gel. Upon further heating, this gel auto-ignites, triggering a highly exothermic and self-sustaining combustion reaction. nih.gov This rapid release of energy facilitates the formation of the desired oxide phase in a very short time.
Product Formation: The combustion process yields a voluminous, porous, and often nanocrystalline powder. osti.gov The high temperatures achieved during the combustion facilitate the decomposition of the nitrates and the oxidation of the fuel, leading to the formation of the ruthenate pyrochlore structure.
While specific studies on the glycine-nitrate combustion synthesis of this compound are not extensively detailed in the provided search results, the principles derived from the synthesis of other ruthenate pyrochlores, such as yttrium ruthenate, are applicable. rsc.orgrsc.orgresearchgate.net The stoichiometry of the fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature, reaction rate, and consequently, the properties of the final product. rsc.org
Influence of Synthesis Parameters on Material Characteristics
The physicochemical properties of this compound are highly dependent on the precise control of various synthesis parameters. These parameters influence the stoichiometry, phase purity, crystallinity, and morphology of the final product.
Control of Precursor Stoichiometry and Molar Ratios (e.g., Pb:Ru)
The molar ratio of lead to ruthenium in the precursor solution is a determining factor in the final composition and phase purity of the synthesized lead ruthenate pyrochlore. By carefully controlling the Pb:Ru ratio, it is possible to synthesize not only the stoichiometric Pb₂Ru₂O₇₋ₓ but also lead-rich variants with the general formula Pb₂[Ru₂₋ₓPbₓ]O₇₋ᵧ.
Research has demonstrated that varying the initial molar ratio of Pb(NO₃)₂ to Ru(NO₃)₃ directly impacts the composition of the resulting pyrochlore. The table below, constructed from experimental data, illustrates the relationship between the precursor molar ratio and the composition of the synthesized lead-rich ruthenate pyrochlore.
| Initial Pb:Ru Molar Ratio | Final Product Composition (Estimated) |
| 1.2:1.0 | Pb₂[Ru₁.₇₉Pb₀.₂₁]O₇₋ᵧ |
| 1.35:1.0 | Pb₂[Ru₁.₇₂Pb₀.₂₈]O₇₋ᵧ |
| 2.0:1.0 | Pb₂[Ru₁.₃₁Pb₀.₆₉]O₇₋ᵧ |
Note: The data in this table is derived from experimental examples where the final composition was estimated based on established correlations between lattice parameters and composition for lead ruthenate pyrochlores.
Impact of Reaction Medium pH on Product Formation
The pH of the reaction medium plays a crucial role in the precipitation of the precursor materials and the subsequent formation of the desired lead ruthenate phase. The synthesis of lead ruthenate pyrochlores often involves a precipitation step in a liquid medium, and the pH of this medium dictates the nature of the precipitate and the reaction pathway.
Synthesis methodologies have shown that the reaction to form lead ruthenate pyrochlore is effectively carried out in a pH range of 4.5 to 13.5. Within this range, the characteristics of the product can be tuned:
pH 4.5 to 10.0: In this pH range, the reaction product is typically amorphous or partially amorphous. A subsequent heat treatment is necessary to induce crystallization and form the pyrochlore structure.
pH 10.0 to 13.5: At higher pH values, the synthesis can yield a fully crystalline pyrochlore directly from the reaction medium, particularly at elevated reaction temperatures (≥75°C) and longer reaction times (≥3 days). The availability of an oxygen source, such as bubbling oxygen through the medium, also promotes the formation of a crystalline product in this pH range.
The following table summarizes the influence of pH on the product characteristics based on documented synthesis procedures.
| pH of Reaction Medium | Product Crystallinity | Subsequent Heat Treatment |
| 4.5 - 10.0 | Amorphous or partially amorphous | Required |
| 10.0 - 13.5 | Can be fully crystalline | May not be necessary |
Optimization of Temperature and Heat Treatment Protocols
Heat treatment is a critical step in the synthesis of this compound, influencing the crystallinity, phase purity, and particle size of the final material. The optimization of temperature and duration of the heat treatment is essential to obtain the desired material characteristics.
For amorphous or partially amorphous precursors obtained from precipitation methods, a post-synthesis heat treatment is required to facilitate the conversion to the crystalline pyrochlore phase. The temperature for this treatment generally falls within the range of 200°C to 600°C. The choice of temperature is also dependent on the desired stoichiometry, as higher temperatures can lead to the decomposition of more A-cation-rich pyrochlores.
In the context of combustion synthesis of related ruthenate pyrochlores, calcination at temperatures around 1000°C is often employed to achieve a phase-pure product. rsc.org The duration of the heat treatment is also a key variable. For instance, in the combustion synthesis of yttrium ruthenate, a small RuO₂ impurity phase present after two hours of calcination can be eliminated by extending the calcination time to nine hours. rsc.orgresearchgate.netresearchgate.net
The table below illustrates the effect of calcination temperature and time on the phase composition of a ruthenate pyrochlore synthesized via a combustion method.
| Calcination Temperature (°C) | Calcination Time (hours) | Resulting Phases |
| 600 | 6 | Mixture of Y₂O₃ and RuO₂ |
| 950 | 9 | Pyrochlore phase with RuO₂ impurity |
| 1000 | 2 | Pyrochlore with a small amount of RuO₂ |
| 1000 | 6 | Phase-pure pyrochlore |
| 1000 | 9 | Phase-pure pyrochlore |
Note: This data is for yttrium ruthenate pyrochlore and serves to illustrate the general principles of temperature and time optimization in ruthenate synthesis.
Strategies for Minimizing Undesired Phase Formation (e.g., RuO₂)
A common challenge in the synthesis of this compound and other ruthenate compounds is the formation of the undesired ruthenium dioxide (RuO₂) phase. The presence of RuO₂ can be detrimental to the desired properties of the lead ruthenate pyrochlore. Several strategies can be employed to minimize or eliminate the formation of this impurity phase.
One of the primary methods to control RuO₂ formation is through careful optimization of the heat treatment protocol. As observed in the synthesis of yttrium ruthenate pyrochlores, extending the duration of the calcination at a sufficiently high temperature can lead to the elimination of the RuO₂ impurity. rsc.orgresearchgate.netresearchgate.net For example, a calcination at 1000°C for nine hours was effective in producing a phase-pure yttrium ruthenate pyrochlore, whereas a shorter duration of two hours resulted in the presence of a RuO₂ impurity. rsc.orgresearchgate.netresearchgate.net
Furthermore, the synthesis conditions themselves can be tailored to suppress the formation of RuO₂. For instance, in the precipitation synthesis of lead-rich ruthenate pyrochlores, a two-hour heat treatment at 400°C of a crystalline pyrochlore precursor was found to crystallize a minor impurity phase of RuO₂. This suggests that for certain compositions and precursor states, the thermal processing window must be carefully selected to avoid the segregation of the RuO₂ phase.
Combining synthesis methods can also be an effective strategy. For example, a combination of combustion synthesis with a molten salt synthesis (MSS) has been shown to produce phase-pure yttrium ruthenate pyrochlore without the RuO₂ impurity. rsc.orgresearchgate.netresearchgate.net
Modulation of Crystallinity and Nanostructure during Synthesis
The control over crystallinity and nanostructure (e.g., particle size, morphology) during the synthesis of this compound is crucial for tailoring its properties for specific applications. Various synthesis parameters can be adjusted to modulate these characteristics.
The crystallinity of the final product is strongly influenced by the synthesis method and subsequent heat treatment. As previously discussed, precipitation methods at lower pH values (4.5-10.0) tend to produce amorphous or partially crystalline materials that require a calcination step to achieve full crystallinity. In contrast, synthesis at higher pH (10.0-13.5) and elevated temperatures can yield a crystalline product directly. The calcination temperature and duration are key parameters for controlling the crystallite size; generally, higher temperatures and longer durations lead to an increase in crystallite size and a higher degree of crystallinity. mdpi.comnih.gov
The nanostructure of the synthesized material can also be controlled. Combustion synthesis is known for producing voluminous, foamy powders with a high surface area and often nanocrystalline nature. osti.gov The fuel-to-oxidizer ratio in combustion synthesis can influence the particle size and morphology. Hydrothermal synthesis methods, through the control of parameters like mineralizer concentration, temperature, and time, allow for the modulation of particle size and morphology, enabling the synthesis of nanoparticles with a narrow size distribution. researchgate.net For instance, in the hydrothermal synthesis of lead zirconate titanate (PZT), the concentration of the mineralizer (e.g., KOH) is critical in controlling both the nucleation and growth of the particles, allowing for the synthesis of nanoparticles in the 200 nm range. researchgate.net
Structural and Microstructural Characterization of Lead Ii Ruthenate
Crystallographic Analysis
The fundamental properties of Lead(II) ruthenate are dictated by its crystallographic structure. Techniques such as X-ray Diffraction (XRD) and Selected Area Electron Diffraction (SAED) provide invaluable insights into the atomic arrangement and crystalline nature of this compound.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination
X-ray diffraction is a cornerstone technique for identifying the crystalline phases and determining the lattice parameters of materials. For this compound, XRD studies have unequivocally identified its structure as that of a defect pyrochlore (B1171951). nitech.ac.jp The pyrochlore structure is a complex cubic crystal structure belonging to the face-centered cubic space group Fdm. nitech.ac.jp
A key feature of this compound's structure is the ordered absence of a fraction of its oxygen atoms, leading to the specific chemical formula Pb₂Ru₂O₆.₅. This oxygen deficiency is not random but results in an ordered arrangement of vacancies. nitech.ac.jp Single-crystal X-ray diffraction studies have provided precise details about the crystallographic parameters of this compound at various temperatures. The results from a study by Ishizawa et al. are summarized in the interactive table below. nitech.ac.jp
| Temperature (K) | Crystal System | Space Group | Lattice Parameter, a (Å) | Unit Cell Volume (ų) |
| 293 | Cubic | Fdm | 10.259(1) | 1079.6(3) |
| 193 | Cubic | Fdm | 10.248(1) | 1076.2(3) |
| 123 | Cubic | Fdm | 10.241(1) | 1074.0(3) |
Data sourced from Ishizawa et al. nitech.ac.jp
The refinement of the crystal structure data reveals that the lead atoms are displaced by approximately 0.042 Å towards the oxygen vacancy sites. This displacement and the ordered nature of the vacancies are critical factors influencing the electronic properties of the material. nitech.ac.jp
Selected Area Electron Diffraction (SAED) for Crystalline Nature
Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to investigate the crystalline nature of materials from a localized area. While specific SAED patterns for this compound are not widely published in readily accessible literature, the expected pattern for a single crystal with a pyrochlore structure would consist of a regular array of sharp diffraction spots. This pattern is a direct representation of the reciprocal lattice of the crystal. For a polycrystalline sample of this compound, the SAED pattern would exhibit a set of concentric rings, with each ring corresponding to a specific set of crystallographic planes, confirming the material's polycrystalline nature.
Morphological and Microstructural Investigations
The performance of this compound in practical applications is also heavily dependent on its surface morphology, grain size, and internal microstructure. Techniques like Scanning Electron Microscopy (SEM), Field-Emission Scanning Electron Microscopy (FE-SEM), and Transmission Electron Microscopy (TEM) are employed to visualize these features.
Scanning Electron Microscopy (SEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology and Grain Size
Transmission Electron Microscopy (TEM) for Nanocrystallinity and Mesoporous Structure
TEM allows for the direct imaging of the internal structure of materials at the nanoscale. This technique is crucial for confirming the nanocrystalline nature of a material and for identifying any porous structures. For advanced applications, synthesizing this compound with a nanocrystalline and mesoporous architecture could significantly enhance its performance by increasing the surface area and facilitating mass transport. However, detailed TEM studies focusing on the nanocrystallinity and mesoporous structure of this compound are not extensively reported in the available scientific literature.
Compositional Analysis
Verifying the elemental composition and the oxidation states of the constituent elements is essential for confirming the synthesis of the desired compound and for understanding its electronic structure.
While detailed compositional analysis data from techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS) specifically for this compound (Pb₂Ru₂O₆.₅) is not available in the reviewed literature, these techniques are standard for such characterization. EDX analysis would be expected to confirm the presence of lead, ruthenium, and oxygen in the correct stoichiometric ratios. XPS would provide more detailed information on the chemical states of the elements, confirming the +2 oxidation state for lead and an average oxidation state for ruthenium that is consistent with the oxygen-deficient pyrochlore structure.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition and Ratios
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by bombarding the material with a focused beam of electrons, which excites electrons in the sample's atoms. gatan.com When an electron from an inner shell is ejected, a higher-energy electron from an outer shell fills the vacancy, releasing the excess energy as an X-ray. wikipedia.orggatan.com Each element emits X-rays at unique energy levels, creating a characteristic spectrum that allows for the identification of the elements present. wikipedia.orgoxinst.com The intensity of the peaks in the spectrum corresponds to the abundance of each element, enabling semi-quantitative analysis of the elemental composition. memphis.edu
In the context of this compound (Pb₂Ru₂O₇₋ᵧ), EDS is employed to confirm the presence of lead (Pb), ruthenium (Ru), and oxygen (O) and to determine their atomic ratios. This analysis is crucial for verifying the stoichiometry of synthesized materials. By scanning different areas of the sample, EDS can also provide elemental maps, revealing the spatial distribution of Pb, Ru, and O and assessing the homogeneity of the compound.
Table 1: Expected EDS Analysis Results for this compound
| Element | Expected Presence | Purpose of Analysis |
|---|---|---|
| Lead (Pb) | Yes | Confirmation of elemental identity and quantification. |
| Ruthenium (Ru) | Yes | Confirmation of elemental identity and quantification. |
X-ray Fluorescence (XRF) for Quantitative Elemental Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. The process involves irradiating the sample with a primary X-ray source, which causes the ejection of inner-shell electrons from the atoms. libretexts.org Electrons from higher energy levels then transition to fill these vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element. contractlaboratory.com The intensity of these emitted X-rays is proportional to the concentration of the element in the sample, allowing for precise quantitative analysis. libretexts.org
XRF is particularly effective for the quantitative analysis of this compound, providing accurate measurements of the lead-to-ruthenium molar ratio. This is critical for controlling the synthesis process and understanding the final properties of the material, as variations in stoichiometry can significantly impact its performance. Research has demonstrated the use of XRF to experimentally determine these ratios in lead ruthenate pyrochlores. google.com For instance, different synthesis preparations have yielded lead-to-ruthenium molar ratios of 2.05±0.05:1.0 and 1.95±0.05:1.0, confirming the formation of lead-rich pyrochlore structures. google.com
Table 2: Experimentally Determined Molar Ratios in Lead Ruthenate Pyrochlores by XRF
| Sample Preparation | Lead to Ruthenium Molar Ratio | Source |
|---|---|---|
| Preparation 1 | 2.05 ± 0.05 : 1.0 | google.com |
Surface-Specific Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgpsu.edu XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. psu.edu
For this compound, XPS is invaluable for characterizing the surface, which is critical for applications like catalysis. It can confirm the presence of Pb, Ru, and O on the sample surface and, more importantly, determine their oxidation states by analyzing the binding energies of the core-level electrons. psu.edu The Ru 3d spectrum is of particular interest, as its binding energy can differentiate between various oxidation states such as Ru(IV) and Ru(V), which are expected in the pyrochlore structure. pjoes.comresearchgate.net However, analysis of the Ru 3d region can be complicated by a strong overlap with the C 1s signal from adventitious carbon contamination. thermofisher.com Therefore, the Ru 3p peaks are also often analyzed. researchgate.net XPS studies on ruthenium oxides have identified peaks for RuO₂ at approximately 281 eV and RuO₃ at around 282 eV (for the Ru 3d₅/₂ orbital), providing a reference for determining the surface chemistry of this compound. pjoes.com
Table 3: Reference Binding Energies for Ruthenium Oxides
| Compound/Species | Orbital | Binding Energy (eV) | Source(s) |
|---|---|---|---|
| RuO₂ | Ru 3d₅/₂ | ~281.0 | pjoes.com |
| RuO₃ | Ru 3d₅/₂ | ~282.0 | pjoes.com |
| Surface Ru-OH | Ru 3d₅/₂ | 280.7 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure and Valence States
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. washington.edu X-ray Absorption Near-Edge Structure (XANES), a specific region of the XAS spectrum, focuses on the absorption edge and provides sensitive information about the oxidation state and coordination environment of the absorbing atom. uu.nldiamond.ac.uklibretexts.org The technique works by tuning the energy of an X-ray beam and measuring the absorption of the X-rays by the sample. washington.edu When the X-ray energy matches the binding energy of a core electron, a sharp increase in absorption occurs, known as an absorption edge. researchgate.net The precise energy and shape of this edge are influenced by the valence state and local geometry of the element. diamond.ac.ukresearchgate.net
In the study of this compound and related pyrochlores, XANES is a powerful tool for probing the electronic state of ruthenium. acs.org By analyzing the Ru K-edge region, researchers can determine the average valence state of ruthenium in the lattice. acs.org The absorption threshold for the material is compared against reference standards like Ru metal foil and RuO₂ powder. acs.org Studies on similar yttrium ruthenate pyrochlores have shown that a lower valence state of ruthenium, as indicated by XANES, is favorable for high electrocatalytic activity. acs.org This makes XANES a critical technique for correlating the electronic structure of this compound with its functional properties. washington.edu
Raman Spectroscopy for Vibrational Modes and Structural Information
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and polymorphism. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The interaction of the light with the vibrational modes of molecules in the sample results in the energy of the scattered photons being shifted up or down. This shift in energy provides a structural fingerprint by which molecules can be identified.
For this compound, Raman spectroscopy is used to confirm the presence of the pyrochlore crystal structure by identifying its characteristic vibrational modes. It is also highly effective for detecting the presence of secondary phases or degradation products on the surface, which may not be detectable by bulk methods like X-ray diffraction. For example, laser-induced degradation during analysis or chemical changes on the surface could lead to the formation of various lead oxides. dss.go.thnih.gov Raman spectroscopy can readily identify these species. While a specific spectrum for this compound is not detailed in the provided sources, the technique's utility lies in identifying related compounds.
Table 4: Characteristic Raman Bands for Potential Lead Oxide Impurities
| Compound | Formula | Key Raman Bands (cm⁻¹) | Source(s) |
|---|---|---|---|
| Litharge | PbO (tetragonal) | 147 | dss.go.th |
| Red Lead | Pb₃O₄ | 122 | dss.go.th |
| Plattnerite | PbO₂ | 653 (b₂g), 515 (a₁g), 424 (e₉) | dss.go.thnih.gov |
Porosity and Surface Area Determination
The determination of porosity and specific surface area is essential for materials used in applications such as catalysis and energy storage, where surface reactions are paramount. The most common method for this characterization is the Brunauer-Emmett-Teller (BET) technique, which involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, the specific surface area can be calculated.
For this compound electrocatalysts, a high surface area is desirable to maximize the number of active sites available for electrochemical reactions. The BET method has been used to characterize lead-ruthenium pyrochlore materials prepared through various synthesis routes. nasa.gov For example, a lead-rich pyrochlore prepared by a precipitation method in an alkaline solution was found to have a specific surface area of 63 m²/g, indicating a high surface area suitable for catalytic applications. google.com
Table 5: Surface Area of Lead Ruthenate Pyrochlore
| Material | Measurement Technique | Specific Surface Area | Source |
|---|
Advanced Electronic Structure and Theoretical Investigations of Lead Ii Ruthenate
Density Functional Theory (DFT) Calculations
First-principles calculations based on Density Functional Theory (DFT) have been instrumental in unraveling the complex electronic and structural properties of Lead(II) ruthenate (PbRuO₃). These computational studies have provided critical insights that complement and explain experimental observations, particularly the unusual metal-insulator transition and the unique structural evolution of this perovskite material.
Electronic Band Structure and Density of States Analysis
DFT calculations have been employed to investigate the electronic band structure and density of states (DOS) of PbRuO₃ in its different crystallographic phases. In its room-temperature orthorhombic Pbnm phase, PbRuO₃ is predicted to be a paramagnetic metal. aps.org The density of states near the Fermi level is primarily composed of Ru 4d and O 2p states, which is a common feature in ruthenate perovskites. bohrium.com
A key finding from these theoretical studies is the critical role of the electronic structure in the phase transition observed around 90 K. Calculations for the low-temperature Imma phase have shown that the material is in the vicinity of a metal-insulator transition. bohrium.com The electronic ground state is highly sensitive to the interplay of various energetic factors.
The projected density of states (PDOS) reveals significant contributions from lead orbitals near the Fermi level, a feature that distinguishes PbRuO₃ from other ruthenates like SrRuO₃. Specifically, the Ru 4d and O 2p states are situated between the occupied Pb 6s and the unoccupied Pb 6p states. bohrium.com This proximity facilitates significant orbital hybridization, which profoundly influences the electronic and magnetic properties of the compound. Under pressure, calculations show a narrowing of the band below the Fermi level, indicating a weakening of the Ru 4d-O 2p interaction upon the formation of a Pb-Ru bond. mdpi.com
Table 1: Calculated Electronic Properties of PbRuO₃ Phases
| Phase | Temperature | Calculated Electronic State | Key Features from DOS |
|---|---|---|---|
| Pbnm | Room Temperature | Paramagnetic Metal aps.org | Dominant Ru 4d and O 2p states at the Fermi level. bohrium.com |
| Imma | < 90 K | Insulating (with a small gap) bohrium.com | Opening of a small band gap (~0.1 eV) due to correlation and spin-orbit effects. bohrium.com |
| Pbn2₁ | High Pressure (>32 GPa) | Metallic github.io | Formation of bonding and antibonding states from Pb-Ru orbital overlap. mdpi.comgithub.io |
Elucidation of Orbital Hybridization (e.g., Ru 4d, O 2p, Pb 6p)
A crucial aspect of the electronic structure of PbRuO₃, as revealed by DFT, is the significant hybridization between the orbitals of lead, ruthenium, and oxygen. Unlike in SrRuO₃ where the Sr states are far from the Fermi level, in PbRuO₃, the Pb 6s and 6p orbitals are energetically close to the Ru 4d - O 2p complex. bohrium.com
Theoretical calculations demonstrate strong hybridization between the Ru t₂g and Pb 6s states, as well as between the Ru e_g and Pb 6p states, with the O 2p orbitals acting as a crucial intermediary. bohrium.com This hybridization is significantly enhanced by the lattice distortions present in the perovskite structure. The substantial overlap between these orbitals is believed to suppress the exchange splitting of the Ru 4d bands, which in turn weakens the tendency towards ferromagnetism that is observed in SrRuO₃. bohrium.com
Under high pressure, calculations suggest a dramatic increase in the hybridization between a Ru t₂g orbital and an sp hybrid orbital on the lead atom in the Pbnm phase. github.ionih.gov This enhanced covalent interaction is the driving force behind the pressure-induced phase transition to the Pbn2₁ phase, where a short Pb-Ru bond is formed. github.io
Investigation of Electron Correlations and Spin-Orbit Coupling Effects
The electronic properties of 4d transition metal oxides like PbRuO₃ are often governed by a delicate balance between several competing energy scales, including electron hopping, on-site Coulomb repulsion (electron correlation), and spin-orbit coupling (SOC). DFT studies have shown that both electron correlations and SOC are essential for accurately describing the ground state of PbRuO₃.
Standard DFT approximations (like the Local Spin Density Approximation, LSDA) alone are often insufficient. To account for the localized nature of the Ru 4d electrons, a Hubbard U term is included (LSDA+U). Calculations have demonstrated that the inclusion of both U and SOC (LSDA+U+SOC) is necessary to open a small band gap of approximately 0.1 eV in the low-temperature Imma phase, consistent with the experimentally observed metal-insulator transition. bohrium.com This indicates that PbRuO₃ is a correlation-assisted insulator where the insulating state arises from the cooperative effect of both electron correlation and spin-orbit coupling. The strong SOC is expected, given the presence of the heavy Pb atom. osti.gov
Theoretical Insights into Orbital Polarization and Ordering
Theoretical calculations strongly support the concept of orbital ordering of the Ru 4d electrons in the low-temperature phase of PbRuO₃. The structural transition to the Imma phase at 90 K is accompanied by specific distortions of the RuO₆ octahedra, which lift the degeneracy of the t₂g orbitals. github.ioosti.gov This structural change is seen as a direct consequence of the underlying electronic instability towards orbital ordering. bohrium.com
LSDA+U+SOC calculations for the insulating state reveal a specific orbital polarization. The minority spin electron is found to occupy a complex orbital state that is a combination of the d_xy, d_xz, and d_yz orbitals, with a dominant d_xy character. bohrium.com This theoretical finding provides a microscopic picture of the orbitally ordered state, where the electronic charge is anisotropically distributed among the Ru 4d orbitals. This orbital ordering is proposed to be stabilized by the coupling to the electronic instabilities of the Pb²⁺ cation, specifically the hybridization of its 6s and 6p orbitals. bohrium.com The suppression of this orbital ordering transition under pressure is suggested to lead to a possible orbital quantum critical point. aps.orgcaltech.edu
Modeling of Defect Chemistry and Oxygen Vacancy Concentration
The defect chemistry, particularly the formation of oxygen vacancies, is known to play a crucial role in the catalytic and transport properties of perovskite oxides. For lead ruthenate, which can also exist in a pyrochlore (B1171951) structure (Pb₂Ru₂O₆.₅), the presence of ordered oxygen vacancies is an intrinsic feature of the crystal structure. nih.gov
Table 2: Factors Influencing Oxygen Vacancy Formation in Perovskites from DFT
| Factor | Description | Impact on Oxygen Vacancy Formation |
|---|---|---|
| Cation Oxidation States | The ease with which A and B-site cations can change their oxidation state to accommodate the removal of an oxygen ion. | Lower energy cost for cations with multiple stable oxidation states. |
| Crystal Structure | The local coordination environment of the oxygen atoms and the flexibility of the lattice to relax around a vacancy. | Distorted perovskite structures may have different vacancy formation energies for inequivalent oxygen sites. |
| Hubbard U Parameter | An empirical parameter in DFT+U to correct for self-interaction errors for localized d or f electrons. | Significantly affects the calculated electronic structure and, consequently, the vacancy formation energy. aps.org |
| Thermodynamic Stability | The stability of the perovskite phase relative to competing phases in the A-B-O system. | Metastable phases may exhibit different defect chemistry compared to thermodynamically stable ones. bohrium.comosti.gov |
Spectroscopic Probes of Electronic States
Experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful probes of the electronic states of materials. While detailed spectroscopic studies specifically on the perovskite phase of PbRuO₃ are limited in the literature, the principles of these techniques and findings on related ruthenates provide a basis for understanding its electronic structure.
XPS measures the kinetic energy of photoemitted electrons to determine their binding energies, providing direct information about the elemental composition, chemical states, and the density of states in the valence band. nih.govcaltech.eduwikipedia.org For a complex oxide like PbRuO₃, XPS could be used to probe the core levels of Pb, Ru, and O to confirm their oxidation states and to experimentally map the valence band, which is dominated by Ru 4d and O 2p states.
XAS, particularly at the Ru absorption edges, is sensitive to the local coordination environment and the oxidation state of the ruthenium ions. Studies on ruthenate compounds have successfully used XAS to determine the formal valence of Ru. Operando XAS is a particularly valuable technique for studying catalysts, as it can probe the electronic state and local structure of elements like Ru and Pb under reaction conditions, revealing dynamic changes related to catalytic activity. nih.gov
Although Angle-Resolved Photoemission Spectroscopy (ARPES) data for PbRuO₃ is not available, this technique is a premier tool for directly visualizing the electronic band structure and Fermi surface of crystalline solids. mdpi.comdntb.gov.ualbl.gov Its application to PbRuO₃ could provide definitive experimental evidence for the theoretically predicted band structure, the nature of the Fermi surface in the metallic phase, and the opening of a gap in the insulating phase.
Angle-Resolved Photoemission Spectroscopy (ARPES) for Fermi Surface and Band Structure
Angle-Resolved Photoemission Spectroscopy (ARPES) is a premier experimental technique for directly visualizing the electronic band structure and Fermi surface of crystalline solids. lbl.govubc.canju.edu.cn By measuring the kinetic energy and emission angle of photoelectrons ejected from a material upon irradiation with high-energy photons, ARPES provides a momentum-resolved map of electron binding energies, which is fundamental to understanding a material's electronic properties. nju.edu.cnmdpi.com
While direct, comprehensive ARPES studies specifically on this compound (PbRuO₃) are not extensively detailed in current literature, its electronic structure has been investigated through theoretical calculations, primarily using density functional theory (DFT). These computational studies provide significant insight into the expected band structure and Fermi surface.
First-principles calculations consistently show that PbRuO₃ is a metallic compound. aip.org The electronic states near the Fermi level, which govern the material's transport properties, are formed by a complex hybridization of orbitals from all constituent elements. Specifically, there is a significant overlap between the Ruthenium 4d, Oxygen 2p, and Lead 6s orbitals. This hybridization is a key feature of its electronic structure.
Theoretical models for the orthorhombic Pbnm phase, which is stable at ambient pressure, predict a paramagnetic metallic ground state. aip.org The density of states (DOS) calculations indicate that multiple bands cross the Fermi level, giving rise to a complex, multi-sheeted Fermi surface. These theoretical predictions form a crucial basis for what one would expect to observe in an ARPES experiment. An ARPES study on PbRuO₃ would aim to experimentally map these predicted Fermi surface sheets and measure the dispersion of the hybridized bands.
Furthermore, ARPES studies on related 4d transition metal ruthenates, such as SrRuO₃ and BaRuO₃, have revealed important effects of electron-electron correlations, which are not fully captured by standard DFT. cornell.edu These studies often show "kinks" in the band dispersion and a renormalization (narrowing) of the bands near the Fermi level, indicating that the electrons are "heavier" than predicted due to many-body interactions. researchgate.net It is highly probable that similar correlation effects are present in PbRuO₃ and could be quantified with ARPES.
| Feature | Theoretical Prediction / Expected Observation for PbRuO₃ | Primary Contributing Orbitals | Relevant Experimental Technique |
|---|---|---|---|
| Electronic State | Metallic | Ru 4d, O 2p, Pb 6s | ARPES, Transport Measurements |
| Fermi Surface | Multi-sheeted, complex topology | Hybridized Ru 4d - O 2p, Pb 6s | ARPES |
| Band Structure | Multiple bands crossing the Fermi level | Ru 4d, O 2p, Pb 6s | ARPES, DFT Calculations |
| Electron Correlations | Expected band renormalization and quasiparticle mass enhancement | Primarily Ru 4d | ARPES (via analysis of self-energy) |
Resonant Inelastic X-ray Scattering (RIXS) for Spin-Orbital Excitations and Intra-atomic Transitions
Resonant Inelastic X-ray Scattering (RIXS) has emerged as a powerful, photon-in-photon-out spectroscopic technique capable of probing a wide range of elementary excitations in materials, including those related to spin, orbital, charge, and lattice degrees of freedom. lbl.gov In the context of 4d and 5d transition metal oxides like ruthenates, RIXS is particularly valuable for its sensitivity to low-energy spin-orbital excitations that arise from the interplay between spin-orbit coupling (SOC), crystal electric fields, and electron-electron correlations. dntb.gov.uaaps.org
Experimental RIXS data specifically for PbRuO₃ is not widely available. However, extensive RIXS studies on isostructural and chemically related ruthenates, such as Ca₂RuO₄ and Sr₂RuO₄, provide a clear blueprint for the type of information that could be obtained. aps.orgresearchgate.net In these materials, RIXS is used to probe the intra-atomic d-d excitations, which correspond to transitions between different orbital levels of the Ru⁴⁺ ion.
In a typical ruthenate with Ru⁴⁺ (a 4d⁴ configuration), the five d-orbitals are split by the octahedral crystal field into a lower-energy t₂g triplet and a higher-energy e₉ doublet. RIXS can measure the energy required to excite an electron from the t₂g to the e₉ levels. Furthermore, the SOC and any non-cubic distortions can lift the degeneracy of the t₂g orbitals themselves. researchgate.net RIXS can resolve these much lower-energy intra-t₂g excitations, providing a direct measure of the energy scales of SOC (λ) and crystal field splitting (Δ). arxiv.org
For instance, RIXS studies on Ca₂RuO₄ have identified a rich spectrum of low-energy excitations (~80-400 meV) and higher-energy features (~1.3-2.2 eV), which are understood as spin-orbital and intra-atomic multiplet excitations. aps.org By tuning the incident X-ray energy and polarization, RIXS can selectively probe different orbital states. O K-edge RIXS, for example, accesses the Ru 4d states indirectly through their hybridization with oxygen 2p orbitals, offering a unique window into the electronic structure. aps.orgresearchgate.net A similar investigation on PbRuO₃ would be expected to reveal the specific energies of its spin-orbit excitons and crystal field splittings, which are crucial parameters for theoretical models of its electronic and magnetic properties.
| Excitation Type | Description | Typical Energy Range (in Ruthenates) | Key Information Probed |
|---|---|---|---|
| Spin-Orbital Excitations | Transitions within the t₂g manifold, often involving a change in both spin and orbital angular momentum. | ~50 - 500 meV | Strength of Spin-Orbit Coupling (SOC), local crystal field distortions. |
| Intra-atomic d-d Excitations | Transitions from the t₂g to the e₉ orbital levels. | ~1 - 4 eV | Octahedral crystal field splitting (10Dq), Hund's coupling, electron correlations. researchgate.net |
| Magnons / Paramagnons | Collective spin excitations. | ~10 - 200 meV | Magnetic exchange interactions. |
| Phonons | Lattice vibrations that can couple to electronic excitations. | ~10 - 80 meV | Electron-phonon coupling strength. aps.org |
Modeling of Charge Transport Phenomena
Application of Hubbard Models for Correlated Electron Systems
The Hubbard model is a foundational theoretical framework used in condensed matter physics to describe strongly correlated electron systems. arxiv.org It simplifies the complex interactions within a solid to two essential terms: a kinetic term representing the "hopping" of electrons between adjacent lattice sites (parameterized by t) and a potential term representing the on-site Coulomb repulsion when two electrons occupy the same site (parameterized by U). lmu.de The competition between t, which promotes delocalization and metallic behavior, and U, which favors electron localization and insulating behavior, captures the essence of correlation physics in many transition metal oxides. arxiv.orglmu.de
For 4d transition metal oxides like PbRuO₃, the electronic properties are often intermediate between fully localized and fully itinerant, making the Hubbard model a relevant starting point for theoretical analysis. The Ru 4d electrons are less localized than 3d electrons but are still subject to significant on-site Coulomb repulsion. While direct, detailed applications of the Hubbard model specifically to PbRuO₃ are not common in the literature, the principles of the model are crucial for understanding its properties.
In multi-orbital systems like ruthenates, the simple Hubbard model is extended to include multiple d-orbitals per site. aps.org These multi-orbital Hubbard models incorporate not only the on-site repulsion U but also the Hund's coupling J, which aligns the spins of electrons in different orbitals on the same atom. aps.org Such models are essential for explaining the rich magnetic phase diagrams and the possibility of phenomena like orbital-selective Mott transitions, where some d-orbitals become localized while others remain itinerant.
Theoretical approaches like DFT+U (Density Functional Theory plus Hubbard U) or Dynamical Mean-Field Theory (DMFT) explicitly incorporate Hubbard-like interactions to provide a more accurate description of correlated materials. lmu.de These methods are often necessary to correctly predict the ground state of ruthenates, bridging the gap between standard DFT calculations, which can underestimate correlation effects, and experimental observations. Applying these advanced models to PbRuO₃ would be critical for a quantitative understanding of its metallic nature and magnetic tendencies.
| Parameter | Symbol | Physical Meaning | Effect on System |
|---|---|---|---|
| Hopping Integral | t | The kinetic energy gained by an electron moving between adjacent atomic sites. | Promotes electron delocalization, leading to metallic behavior and band formation. |
| On-site Coulomb Repulsion | U | The energy cost of placing two electrons with opposite spins on the same orbital at the same atomic site. | Promotes electron localization, can drive a metal-insulator transition (Mott transition). |
| Hund's Coupling | J | An intra-atomic exchange interaction that favors parallel spin alignment for electrons in different orbitals on the same atom. | Crucial for determining the magnetic properties and the details of the electronic structure in multi-orbital systems. |
Two-Band Models for Understanding Carrier Dynamics
The charge transport properties of a material are determined by the behavior of charge carriers (electrons and holes) near the Fermi level. In simple metals, conduction can often be described by a single type of carrier in a single parabolic band (the Drude model). However, for many real materials, including PbRuO₃, the electronic structure is more complex, with multiple bands crossing the Fermi level. aip.org In such cases, single-band models are insufficient, and multi-band models are required to accurately describe carrier dynamics. aps.org
Sign: One carrier can be electron-like (negative charge) while the other is hole-like (positive charge).
Effective Mass (m*): The carriers can have different effective masses, reflecting the curvature of their respective bands.
Mobility (μ) and Scattering Time (τ): The carriers can experience different scattering rates, leading to different mobilities.
The justification for using a multi-band model for PbRuO₃ comes directly from its calculated band structure, which shows that the Fermi surface is composed of contributions from several bands derived from hybridized Ru 4d, O 2p, and Pb 6s states. aip.org This complex Fermi surface implies that charge transport is not governed by a single type of carrier but by a combination of them.
Two-band (or multi-band) models are particularly effective at explaining transport phenomena that are anomalous in single-band models. These include a non-linear Hall effect (where the Hall resistance is not a linear function of the magnetic field) and a large, non-saturating magnetoresistance. While detailed transport modeling for PbRuO₃ is still an area of active research, the inherent multi-band nature of its electronic structure makes such models the appropriate theoretical framework for interpreting experimental data on its conductivity, Hall effect, and Seebeck coefficient.
| Parameter | Description | Relevance to Transport |
|---|---|---|
| Carrier Density (n₁, n₂) | The concentration of charge carriers in each of the two bands. | Determines the magnitude of the electrical conductivity and Hall coefficient. |
| Carrier Mobility (μ₁, μ₂) | The ease with which carriers move through the lattice under an electric field (μ = eτ/m*). | Directly contributes to conductivity. Differences in mobility between bands can lead to complex field dependencies. |
| Effective Mass (m*₁, m*₂) | The "inertial mass" of a carrier within the crystal lattice, determined by the band's curvature. | Influences mobility and quantum oscillation phenomena (e.g., de Haas-van Alphen effect). |
| Carrier Sign (+/-) | Whether the dominant carriers in a band are electron-like or hole-like. | Determines the sign of the Hall coefficient. The presence of both can lead to compensation effects. |
Electrochemical and Catalytic Research on Lead Ii Ruthenate
Electrocatalytic Oxygen Reactions
Lead(II) ruthenate (Pb₂Ru₂O₆.₅), a member of the pyrochlore (B1171951) oxide family, has garnered significant attention for its notable bifunctional electrocatalytic activity, demonstrating proficiency in catalyzing both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). This dual functionality makes it a compelling candidate for applications in energy conversion and storage systems, such as regenerative fuel cells and metal-air batteries, where efficient catalysis of both oxygen reactions is critical. The unique electronic and crystal structure of ruthenate pyrochlores contributes to their high performance in these demanding electrochemical processes.
Oxygen Evolution Reaction (OER) Activity and Kinetics
This compound exhibits exceptional activity for the OER, particularly in alkaline media. Its performance is attributed to the electronic structure of the Ru-O covalent bonds, which facilitates the adsorption and subsequent oxidation of oxygen-containing intermediates. Research has shown that the arrangement of RuO₆ octahedra within the pyrochlore structure creates highly active sites for water oxidation.
Studies utilizing Rotating Disk Electrode (RDE) voltammetry provide critical insights into the OER kinetics of this compound. Half-cell polarization curves recorded in alkaline electrolytes, such as 0.1 M KOH, reveal a remarkably low onset potential for the OER. For this compound, the onset of catalytic current for oxygen evolution begins at potentials as low as 1.4 V versus the Reversible Hydrogen Electrode (RHE). This low onset potential signifies a reduced energy barrier for initiating the water oxidation process, indicating superior intrinsic catalytic activity compared to many other metal oxides. The current density is observed to rise sharply with increasing potential, demonstrating efficient charge transfer and reaction kinetics.
A key metric for evaluating OER catalysts is the overpotential (η) required to achieve a specific current density, typically 10 mA cm⁻². This current density is a benchmark relevant to solar fuel production technologies. This compound has demonstrated significantly lower overpotentials compared to the state-of-the-art benchmark catalyst, Iridium oxide (IrO₂). While specific values can vary with material synthesis and testing conditions, the trend consistently shows the superior performance of the ruthenate pyrochlore.
Table 1: OER Overpotential Comparison
| Electrocatalyst | Overpotential (η) at 10 mA cm⁻² (V) | Electrolyte |
|---|---|---|
| This compound (Pb₂Ru₂O₆.₅) | ~0.2-0.3 | Alkaline |
| Iridium oxide (IrO₂) | ~0.35-0.43 | Alkaline |
Note: Overpotential values are approximate and can vary based on synthesis methods and experimental conditions.
To provide a more intrinsic comparison of catalytic performance, activity is often normalized by the catalyst's surface area (specific activity) or mass (mass activity). In these metrics, this compound demonstrates a profound advantage over Iridium oxide. Research has quantified the specific activity of this compound to be as high as 3.0 A m⁻², which is approximately 50 times greater than that of IrO₂ (around 0.06 A m⁻²).
Similarly, the mass activity of this compound is orders of magnitude higher than that of IrO₂. At a potential of 1.5 V vs. RHE, the mass activity of this compound can reach 35 A g⁻¹, while IrO₂ exhibits an activity of around 7-11 A g⁻¹ under similar conditions. This superior mass activity is particularly crucial as it indicates that significantly less of the precious metal (ruthenium) is required to achieve the same or better performance, addressing both cost and resource scarcity concerns.
Table 2: OER Activity Comparison of this compound and Iridium Oxide
| Activity Metric | This compound (Pb₂Ru₂O₆.₅) | Iridium oxide (IrO₂) |
|---|---|---|
| Specific Activity (A m⁻²) | 3.0 | 0.06 |
| Mass Activity (A g⁻¹ at 1.5 V vs. RHE) | ~35 | ~7-11 |
Oxygen Reduction Reaction (ORR) Activity and Mechanisms
Beyond its OER capabilities, this compound is also an effective catalyst for the oxygen reduction reaction (ORR), making it a truly bifunctional material. Its metallic conductivity ensures efficient electron transport, which is essential for the ORR process. Early research identified lead-ruthenium pyrochlores as having high oxygen reduction performance, even surpassing the gold-platinum alloy electrocatalysts used in specialized applications at the time.
The mechanism of the ORR can proceed via two main pathways: the direct four-electron (4e⁻) pathway, which reduces oxygen directly to water (O₂ + 4H⁺ + 4e⁻ → 2H₂O), or the less efficient two-electron (2e⁻) pathway, which produces hydrogen peroxide (H₂O₂) as an intermediate (O₂ + 2H⁺ + 2e⁻ → H₂O₂). The 4e⁻ pathway is highly desirable for applications like fuel cells as it maximizes the energy output.
Rotating Ring-Disk Electrode (RRDE) studies are instrumental in elucidating the ORR pathway by allowing for the detection of the H₂O₂ intermediate at the ring electrode while the main reaction occurs at the disk. Research on pyrochlore oxides has shown that this compound is an excellent electrocatalyst that favors the more efficient four-electron reduction of oxygen. While comparisons with other lanthanide-based ruthenate pyrochlores (such as Pr₂Ru₂O₇ and Nd₂Ru₂O₇) have indicated that those materials may exhibit even higher efficiencies for the 4e⁻ pathway, this compound remains a benchmark material known for its high ORR activity and preference for the direct water-forming route.
Bifunctional Catalytic Performance for Oxygen Electrodes
This compound has demonstrated promising bifunctional catalytic activity, capably facilitating both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). This dual functionality is a critical attribute for developing efficient rechargeable metal-air batteries and regenerative fuel cells nih.govescholarship.org. The performance of a bifunctional catalyst is often evaluated by the potential difference (ΔE) between the OER potential (at a given current density, e.g., 10 mA cm⁻²) and the ORR half-wave potential. A smaller ΔE value indicates a more efficient bifunctional catalyst.
Research has shown that lead ruthenate pyrochlores exhibit noteworthy activity for both reactions in alkaline media researchgate.net. The catalytic activity is attributed to the electronic structure of the Ru atoms within the pyrochlore lattice. Specifically, a higher ratio of Ru(V) to Ru(IV) has been correlated with enhanced OER activity.
Table 1: Electrocatalytic Performance of this compound for Oxygen Reactions
| Reaction | Electrolyte | Key Performance Metric | Value | Reference Catalyst |
|---|---|---|---|---|
| OER | 0.1M KOH | Overpotential @ 10 mA cm⁻² | ~350 mV | IrO₂ |
| ORR | Alkaline | Onset Potential | Not specified | Pt/C |
| OER | 1% KHCO₃ | Cell Voltage @ 200 mA cm⁻² (in electrolyzer) | ~1.75 V | Iridium Oxide |
Stability and Durability Studies in Electrochemical Environments
The long-term stability and durability of an electrocatalyst are paramount for its practical application in electrochemical devices. Extensive research has been conducted to understand and improve the stability of this compound in various electrochemical environments.
Performance Stability under Continuous Operation in Alkaline Electrolytes (e.g., KOH, KHCO₃)
Studies have demonstrated the commendable stability of this compound in alkaline electrolytes. In a solid-state alkaline water electrolyzer utilizing a 1% potassium bicarbonate (KHCO₃) electrolyte, a this compound pyrochlore electrocatalyst exhibited stable operation for at least 200 hours at a current density of 200 mA cm⁻² nih.gov. During this extended operation, the cell voltage showed only a slight increase of approximately 20 mV within the first 100 hours, after which it remained nearly constant at 1.75 V nih.gov. This level of stability is comparable to that of iridium oxide, a state-of-the-art OER catalyst nih.gov.
Long-term stability in more concentrated alkaline electrolytes like potassium hydroxide (B78521) (KOH) is also a critical area of investigation. While specific long-duration continuous operation data in KOH is limited in the available literature, the material's general stability in concentrated alkaline electrolytes has been noted nsf.gov.
Table 2: Durability of this compound in Alkaline Electrolyzer
| Electrolyte | Current Density | Duration (hours) | Observation |
|---|
Investigation of Degradation Mechanisms (e.g., Catalyst Solubility, Reduction Products)
Understanding the degradation mechanisms of this compound is crucial for developing strategies to enhance its durability. One of the primary degradation pathways for many metal oxide catalysts is dissolution in the electrolyte under electrochemical conditions. For pyrochlore ruthenates, the stability is influenced by the potential-induced transformation of the ruthenium oxidation state. The stable Ru⁴⁺ state can be oxidized to higher, unstable valence states (Ruⁿ⁺ where n>4), leading to the electrochemical corrosion of ruthenium researchgate.net.
In acidic media, both A-site (Pb) and B-site (Ru) dissolution of ruthenate pyrochlores has been observed acs.org. However, in alkaline media, the dissolution of Ru from Pb₂Ru₂O₇-x during the OER is reportedly less significant nih.gov. This enhanced stability in alkaline conditions is a key advantage for its application in alkaline electrolyzers and metal-air batteries.
The formation of different reduction products during the ORR can also impact performance and stability. While the ideal ORR pathway involves a four-electron reduction of oxygen to hydroxide ions, a two-electron pathway can lead to the formation of peroxide species, which can be detrimental to both the catalyst and other cell components.
Strategies for Enhanced Electrochemical Stability (e.g., Solid Ionomers, Anion Exchange Membranes)
To further improve the electrochemical stability of this compound, various strategies are being explored. The incorporation of the catalyst into an electrode architecture that includes ionomers and membranes can play a significant role in its durability.
Solid Ionomers: Ionomers, such as Nafion®, are often used as binders in catalyst layers to ensure good adhesion to the electrode substrate and to provide pathways for ion conduction nih.govescholarship.org. While typically used in proton-exchange membrane systems, their application in alkaline environments is also being investigated. A well-optimized ionomer content can improve the distribution of the catalyst, enhance the triple-phase boundary (where the catalyst, electrolyte, and reactant meet), and protect the catalyst from mechanical degradation escholarship.org. However, excessive ionomer content can block active sites and hinder mass transport escholarship.org.
In-situ and Ex-situ Characterization of Catalyst Degradation
A variety of advanced characterization techniques are employed to study the degradation of this compound catalysts both during (in-situ) and after (ex-situ) electrochemical operation.
In-situ Techniques:
Scanning Flow Cell coupled with Inductively Coupled Plasma-Mass Spectrometry (SFC-ICP-MS): This powerful technique allows for the real-time monitoring of catalyst dissolution. The electrolyte flowing through the electrochemical cell is directly introduced into the ICP-MS, enabling the quantification of dissolved metal ions as a function of applied potential and time. This provides direct evidence of catalyst degradation via dissolution.
Electrochemical Quartz-Crystal Microbalance (EQCM): EQCM can detect minute mass changes on the electrode surface in real-time, providing insights into dissolution and the formation of surface layers or corrosion products.
In-situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques can identify changes in the chemical structure of the catalyst surface and detect the formation of intermediate species or degradation products during electrochemical reactions researchgate.netnih.govmdpi.com.
Ex-situ Techniques:
X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the chemical composition and oxidation states of elements on the catalyst surface before and after electrochemical testing. This can reveal changes in the Ru oxidation state, which is linked to its stability acs.org.
Energy-Dispersive X-ray Spectroscopy (EDX): When coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), EDX provides elemental mapping of the catalyst, allowing for the identification of any changes in the elemental distribution or loss of elements after operation northumbria.ac.uk.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and structure of the catalyst before and after degradation studies. They can reveal changes such as particle agglomeration, detachment from the support, or changes in the crystal structure azom.com.
Applications in Electrochemical Devices
The bifunctional catalytic activity and stability of this compound make it a promising candidate for various electrochemical devices, particularly those operating in alkaline media.
Metal-Air Batteries: In rechargeable metal-air batteries, such as zinc-air and lithium-air batteries, a bifunctional catalyst is required at the air electrode to facilitate both the ORR during discharge and the OER during charging mdpi.comsciopen.com. The high activity of this compound for both reactions can lead to higher energy efficiency and better cycle life researchgate.netjcesr.org. For instance, in zinc-air batteries, an efficient bifunctional catalyst can lead to a high peak power density and specific capacity nih.govnorthumbria.ac.uk. In lithium-oxygen batteries, a stable and active cathode catalyst is crucial for achieving a long cycle life researchgate.netjcesr.orgnih.govchemistryviews.org.
Regenerative Fuel Cells: Regenerative fuel cells, which can operate in both fuel cell and electrolyzer modes, also require highly active and durable bifunctional oxygen electrodes nsf.gov. This compound's ability to catalyze both the OER and ORR efficiently makes it a suitable candidate for these systems, potentially leading to higher round-trip energy efficiencies.
Water Electrolyzers (Solid-State Alkaline Water Electrolyzers)
This compound, specifically in its pyrochlore crystalline structure (Pb₂Ru₂O₆.₅), has been identified as a highly effective and durable electrocatalyst for the oxygen evolution reaction (OER) in solid-state alkaline water electrolyzers. Research has demonstrated that its catalytic activity surpasses that of the state-of-the-art iridium oxide (IrO₂) catalyst under alkaline conditions.
In studies using a 0.1M potassium hydroxide (KOH) electrolyte, lead ruthenate pyrochlores exhibited significantly lower overpotentials for the OER compared to IrO₂. ariel.ac.il The specific activity of Pb₂Ru₂O₆.₅ was measured to be approximately 50 times greater than that of IrO₂. ariel.ac.il This enhanced performance is critical for improving the energy efficiency of water electrolysis, a key process for green hydrogen production.
The durability of lead ruthenate has also been a key focus of investigation. When integrated into a membrane electrode assembly (MEA) for a solid-state alkaline water electrolyzer, the lead ruthenate pyrochlore electrocatalyst demonstrated stable operation for at least 200 hours at a current density of 200 mA cm⁻². nasa.gov During this extended operation, the cell voltage remained nearly constant at 1.75 V, indicating minimal degradation of the catalyst's performance. nasa.gov This stability is a significant advantage, as catalyst degradation is a common challenge in water electrolysis systems.
The exceptional activity and stability of lead ruthenate are attributed to the unique electronic and geometric properties of the pyrochlore structure, with research identifying ruthenium as the active element in the catalyst. nasa.gov
| Electrocatalyst | Specific Activity at 1.5 V vs. RHE (A m⁻²) | Electrolyte |
|---|---|---|
| This compound (Pb₂Ru₂O₆.₅) | 3.0 ± 0.2 | 0.1M KOH |
| Iridium Oxide (IrO₂) | 0.06 ± 0.01 | 0.1M KOH |
Fuel Cells and Metal-Air Batteries
The strong catalytic performance of this compound extends to the oxygen reduction reaction (ORR), a fundamental process at the cathode of fuel cells and metal-air batteries. Investigations into lead-ruthenium pyrochlores with the general structure Pb₂(Ru₂₋ₓPbₓ)O₇₋ᵧ have shown their potential as high-performance oxygen electrocatalysts in alkaline environments. nasa.gov
The electrocatalytic activity for oxygen reduction is also a critical requirement for the air cathode in metal-air batteries. While specific studies focusing solely on this compound in metal-air battery systems are limited, its proven efficacy in promoting the ORR suggests its potential as a viable cathode catalyst in these high-energy-density devices. The development of cost-effective and efficient air cathodes remains a significant challenge in the commercialization of metal-air batteries, and materials like this compound are promising candidates for future research. sciopen.commdpi.com
Electrowinning Processes (Anode Materials)
In the field of metal electrowinning, particularly for copper and zinc, the standard anode materials are lead-based alloys, such as lead-calcium-tin and lead-silver. utelectrode.comsaimm.co.za The effectiveness of these anodes relies on the in-situ formation of a stable, conductive, and corrosion-resistant layer of lead dioxide (PbO₂) on the surface during operation. utelectrode.commdpi.com This passivating layer protects the underlying lead alloy from excessive corrosion in the highly acidic sulfate electrolytes. saimm.co.za
While ruthenium itself can be present as an impurity in electrowinning electrolytes and undergoes oxidation at the anode, there is a notable lack of research in the available scientific literature on the use of the pre-synthesized compound this compound as a primary anode material for electrowinning processes. mdpi.com The existing body of research focuses on the performance of traditional lead alloys and the challenges associated with their corrosion, mechanical stability, and the impact of electrolyte impurities, rather than exploring alternative composite anode materials like lead ruthenate. utelectrode.commdpi.comresearchgate.net
Electrochemical Capacitors (Supercapacitors)
This compound in its pyrochlore form (Pb₂Ru₂O₆.₅) has been synthesized and evaluated as a promising electrode material for aqueous-electrolyte electrochemical capacitors, also known as supercapacitors. acs.org These materials are of interest due to their metallic conductivity and the ability to be prepared in high-surface-area forms, which are desirable properties for capacitor electrodes. acs.org
Laboratory-scale prototype capacitors fabricated with Pb₂Ru₂O₆.₅ electrodes have demonstrated excellent performance. acs.org These cells have shown the ability to deliver high specific energy at significant power levels, a key performance metric for supercapacitors. acs.org Some composite materials incorporating lead ruthenate have achieved high specific capacitance and coulombic efficiency. acs.org
| Performance Metric | Reported Value |
|---|---|
| Specific Energy | >5 Wh/kg |
| Specific Power | 750 W/kg |
| Specific Capacitance (composite) | up to 375 F g⁻¹ |
| Coulombic Efficiency (composite) | 95% |
Cyclic Voltammetry (CV) for Capacitive Behavior and Redox Processes
Cyclic voltammetry is a fundamental electrochemical technique used to characterize the capacitive behavior and study the redox reactions occurring at the surface of this compound electrodes. acs.orgnih.gov CV studies on lead-ruthenium oxide pyrochlore catalysts have been instrumental in understanding their electrochemical redox characteristics. nih.gov
These investigations have identified the specific redox transitions of ruthenium ions within the pyrochlore structure. For instance, CV has been used to demonstrate the Ru³⁺/Ru⁴⁺ redox couple's role in mediating the oxygen reduction reaction and the Ru⁴⁺/Ru⁶⁺ couple's involvement in other oxidation reactions. nih.gov The shape of the CV curves provides insight into the nature of the energy storage mechanism, distinguishing between electric double-layer capacitance and the pseudocapacitance that arises from these fast and reversible faradaic reactions.
Galvanostatic Charge-Discharge Measurements for Specific Capacitance
Galvanostatic charge-discharge (GCD) measurements are a standard method for evaluating the practical performance of supercapacitor electrodes. In this technique, the electrode is charged and discharged at a constant current, and the resulting voltage profile over time is recorded. researchgate.net
For this compound-based supercapacitors, GCD tests are used to determine key performance metrics. The specific capacitance (C), a measure of charge storage capacity per unit mass, is calculated from the slope of the discharge curve using the formula C = I / (dV/dt), where I is the applied current and dV/dt is the slope of the discharge curve after the initial voltage drop. researchgate.net Furthermore, GCD data is essential for calculating the specific energy (the amount of energy stored per unit mass) and specific power (the rate at which energy can be delivered), which were found to be greater than 5 Wh/kg and 750 W/kg, respectively, for prototype cells. acs.org
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance and Internal Resistance
The resulting Nyquist plot can be analyzed to determine several key parameters:
Equivalent Series Resistance (ESR): This is the bulk resistance of the electrode material, the electrolyte, and the contacts. It is determined from the high-frequency intercept of the plot with the real axis. researchgate.net
Charge Transfer Resistance (Rct): This resistance is associated with the kinetics of the redox reactions at the electrode-electrolyte interface. It is represented by the diameter of a semicircle that appears in the high-to-medium frequency range of the Nyquist plot. nih.govresearchgate.netscientificarchives.com A smaller Rct value indicates faster charge transfer and better pseudocapacitive performance.
Capacitive Behavior: At low frequencies, the plot typically shows a near-vertical line, which is characteristic of capacitive behavior. The deviation from a perfect vertical line can provide information about the porosity of the electrode material. scientificarchives.com
By using EIS, researchers can gain a deeper understanding of the factors limiting the performance of this compound supercapacitors and optimize the electrode design for improved power and energy density.
Electrocatalytic Organic Transformations
This compound (Pb₂Ru₂O₆.₅), a mixed-metal oxide with a pyrochlore crystal structure, has garnered significant attention for its robust electrocatalytic properties. This section delves into the specific applications of this compound in facilitating various organic transformations, highlighting its role in the selective oxidation of alcohols and the electrocatalytic oxidation of the amino acid cysteine. Furthermore, it explores the investigation of reaction intermediates and the development of advanced membrane catalyst systems.
Selective Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones
Research has demonstrated the potential of this compound-based catalysts in the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. A notable development in this area is the creation of a rugged lead-ruthenate pyrochlore membrane catalyst. This system has shown high selectivity in these oxidation reactions. While detailed performance data is not extensively available in publicly accessible literature, the application of this catalytic membrane suggests a promising avenue for clean and efficient synthesis of aldehydes and ketones.
The selective conversion of alcohols to carbonyl compounds is a cornerstone of synthetic organic chemistry. Traditional methods often rely on stoichiometric amounts of hazardous and environmentally unfriendly oxidizing agents. The electrocatalytic approach, employing a stable and reusable catalyst like this compound, offers a greener alternative by using electrical energy to drive the oxidation process.
The general reactions for the selective oxidation of primary and secondary alcohols are as follows:
Primary Alcohol to Aldehyde: RCH₂OH → RCHO + 2H⁺ + 2e⁻
Secondary Alcohol to Ketone: R₂CHOH → R₂CO + 2H⁺ + 2e⁻
The table below conceptualizes the expected data from studies on such a catalyst, illustrating the types of substrates that could be targeted and the desired high selectivity.
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Potential Conversion (%) | Selectivity (%) |
| Benzyl alcohol | Benzaldehyde | High | >99 |
| 2-Butanol | 2-Butanone | High | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | High | >99 |
| Cyclohexanol | Cyclohexanone | High | >99 |
This table is illustrative and represents the target performance for a selective electrocatalytic oxidation process.
Further research is required to fully elucidate the reaction kinetics, turnover frequencies, and Faradaic efficiencies for a broad range of alcohol substrates using this compound electrocatalysts.
Electrocatalytic Oxidation of Cysteine
The electrocatalytic oxidation of the amino acid L-cysteine has been thoroughly investigated using a chemically modified electrode composed of lead ruthenate pyrochlore microparticles dispersed within a Nafion® film. This system exhibits a significant electrocatalytic effect, lowering the oxidation potential of cysteine and enhancing the peak current compared to an unmodified electrode.
2 RSH (Cysteine) → RSSR (Cystine) + 2H⁺ + 2e⁻
Studies using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy have provided insights into the catalytic mechanism. The process is understood to follow Michaelis-Menten type kinetics, indicating the formation of an enzyme-like complex between the cysteine and the active sites of the lead ruthenate catalyst.
The high sensitivity and low detection limits achieved with this modified electrode have also positioned it as a promising sensor for the determination of cysteine in various applications.
Investigation of Reaction Intermediates (e.g., Perruthenate Ion)
Understanding the reaction mechanism and identifying the active intermediates are crucial for optimizing electrocatalytic processes. In the case of the this compound-catalyzed oxidation of cysteine, a key proposed step involves the redox cycling of the ruthenium centers within the pyrochlore structure.
The proposed mechanism suggests that the Ru(IV) present in the lead ruthenate is first electrochemically oxidized to a higher-valent Ru(VI) species. This powerful oxidizing agent then chemically oxidizes cysteine to cystine, and in the process is reduced back to Ru(IV), thus completing the catalytic cycle. The rate-determining step in this process has been proposed to be the reaction between the cysteine-catalyst complex and the Ru(VI) species.
The catalytic cycle can be summarized as follows:
Electrochemical Oxidation: Py-Ru(IV) → Py-Ru(VI) + 2e⁻
Chemical Oxidation of Cysteine: 2 CyS⁻ + Py-Ru(VI) → Py-Ru(IV) + CyS-SCy
While the perruthenate ion (RuO₄⁻), a Ru(VII) species, is a well-known active oxidant in many homogeneous ruthenium-catalyzed alcohol oxidations, its direct involvement as an intermediate in the heterogeneous electrocatalysis by the solid-state this compound pyrochlore has not been explicitly confirmed in the available research. The proposed mechanism for cysteine oxidation points towards a Ru(IV)/Ru(VI) cycle. Further spectroscopic and in-situ studies would be necessary to definitively identify the transient ruthenium species involved in these electrocatalytic transformations.
Development of Membrane Catalyst Systems (e.g., Nafion/Lead(II) Ruthenate)
The integration of this compound into ion-exchange polymer membranes, such as Nafion®, represents a significant advancement in the design of practical electrocatalytic systems. Nafion®, a perfluorosulfonic acid-based polymer, is known for its excellent chemical stability and high proton conductivity, making it an ideal matrix for immobilizing catalyst particles.
In the development of the Nafion/lead(II) ruthenate system, microparticles of the lead ruthenate pyrochlore are formed in situ within the hydrophilic channels of the Nafion® membrane. This is typically achieved by first exchanging lead(II) ions into the Nafion® film, followed by the introduction of ruthenate ions. This method results in a stable and robust modified electrode where the catalyst particles are physically entrapped and well-dispersed.
Electrochemical ac impedance spectroscopy analysis has confirmed the formation of these lead ruthenate microparticles within the interfacial galleries of the Nafion® structure. This composite material combines the catalytic activity of the this compound with the desirable properties of the Nafion® membrane, such as its ion-exchange capabilities and mechanical stability. This approach not only prevents the leaching of the catalyst into the electrolyte but also creates a well-defined three-phase boundary (catalyst, electrolyte, and current collector) that is essential for efficient electrocatalysis.
Interfacial Phenomena and Composite Materials Research
Lead(II) Ruthenate in Nanocomposite Systems with Glass Components
This compound is a key constituent in thick-film resistors, where it is combined with a glass frit that acts as a binder and influences the electrical properties of the final composite. The thermal processing of these nanocomposites is a critical step that can lead to complex chemical and physical transformations.
Investigation of Chemical Decomposition and Phase Transformations during Annealing
During the annealing process of this compound-glass nanocomposites, significant chemical and phase transformations can occur. Studies on ruthenium oxides within lead borosilicate glass have shown that the thermal treatment can lead to the decomposition of the initial ruthenate phase. The specific decomposition products and the extent of transformation are highly dependent on the annealing temperature and the composition of the glass matrix. For instance, in some systems, this compound (Pb₂Ru₂O₆.₅) can decompose, leading to the formation of ruthenium dioxide (RuO₂) and lead oxide (PbO) species that can dissolve into the glass matrix. Conversely, under certain annealing conditions, RuO₂ can react with the lead-rich glass to form this compound.
The transformations are often governed by the thermodynamics of the system at the annealing temperature. The stability of the pyrochlore (B1171951) structure of this compound is a key factor, and deviations from ideal stoichiometry can influence the decomposition pathway.
Influence of Glass Component Acidity on Stability
The acidity of the glass component, determined by the ratio of network formers (e.g., SiO₂, B₂O₃) to network modifiers (e.g., PbO), plays a crucial role in the stability of the embedded this compound. Glasses with a higher concentration of acidic oxides (higher acidity) can exhibit a greater tendency to react with the more basic this compound at elevated temperatures. This can lead to the leaching of lead from the ruthenate structure and its incorporation into the silicate (B1173343) or borate (B1201080) network of the glass.
Conversely, a more basic glass composition, rich in lead oxide, can create an environment that favors the stability of the this compound phase. The interaction between the glass and the conductive phase is a complex interplay of acid-base reactions at the particle-glass interface during the firing process. Research on lead borosilicate glasses has shown that varying the PbO content significantly alters the glass structure and its interaction with dispersed conductive phases.
Impact on Electrophysical Parameters (e.g., Resistivity)
The chemical and phase transformations occurring during annealing, as well as the composition of the glass matrix, have a direct and significant impact on the electrophysical parameters of the nanocomposite, most notably its resistivity. The dissolution of ruthenium species into the glass matrix can alter the charge transport mechanisms.
The resistivity of this compound-based thick-film resistors is a function of the volume fraction of the conductive phase and the microstructure of the composite. Changes in the glass composition that affect the stability of the this compound will, in turn, modify the resistivity. For example, a glass composition that promotes the decomposition of the conductive ruthenate phase will generally lead to an increase in the resistivity of the composite. The precise control of the glass chemistry and annealing conditions is therefore essential for tailoring the desired electrical characteristics of the final device.
| Glass Composition Modifier | Annealing Temperature (°C) | Observed Phase Change | Resulting Resistivity Change |
| High PbO Content | 850 | Stabilization of Pb₂Ru₂O₆.₅ | Decrease |
| Low PbO Content (Higher Acidity) | 850 | Partial decomposition to RuO₂ | Increase |
| Addition of TiO₂ | 900 | Formation of secondary titanate phases | Significant Increase |
Electrode/Electrolyte Interface Studies
In the realm of solid oxide fuel cells (SOFCs), this compound has been investigated as a potential cathode material due to its high electrical conductivity. The performance and durability of such a cathode are critically dependent on the phenomena occurring at the interface with the solid electrolyte, typically a material like yttria-stabilized zirconia (YSZ).
Reactivity and Formation of Intermediate Phases at the Interface
At the high operating temperatures of SOFCs (typically 700-900 °C), chemical reactivity between the this compound cathode and the YSZ electrolyte can be a significant issue. Prolonged operation at these temperatures can lead to solid-state reactions at the interface, resulting in the formation of new, intermediate phases.
While specific studies on the this compound/YSZ interface are not abundant, analogies can be drawn from other perovskite and pyrochlore-based cathode materials. It is plausible that lead zirconate (PbZrO₃) or other complex lead-ruthenium-zirconium oxides could form at the interface. The formation of such secondary phases can be detrimental to the cell's performance as they are often electronically insulating and can block the pathways for oxygen ion transport across the interface. The stability of the this compound in contact with the electrolyte is a critical factor for the long-term performance of the SOFC.
Effect on Polarization Resistance and Charge-Transfer Rate
The formation of resistive intermediate phases at the electrode/electrolyte interface directly impacts the electrochemical performance of the cell by increasing the polarization resistance. Polarization resistance is a measure of the opposition to the flow of current at the electrode and is composed of contributions from various processes, including charge transfer and mass transport.
| Interfacial Condition | Intermediate Phases | Effect on Polarization Resistance | Effect on Charge-Transfer Rate |
| Freshly prepared interface | None | Low | High |
| After high-temperature aging | Potential formation of PbZrO₃ | Increase | Decrease |
| With a barrier layer (e.g., GDC) | Minimized | Stable | Stable |
Emerging Research Directions and Future Perspectives
Rational Design of Lead(II) Ruthenate-Based Materials for Enhanced Performance
The rational design of this compound-based materials centers on the strategic manipulation of their composition and structure to enhance specific properties, particularly for electrocatalytic applications like the oxygen evolution reaction (OER). The inherent flexibility of the pyrochlore (B1171951) structure, with the general formula A₂B₂O₇, allows for extensive chemical modifications at both the A (Pb) and B (Ru) sites. acs.orgresearchgate.net
A key strategy is substitutional doping . By introducing different elements at the A or B sites, researchers can fine-tune the electronic structure, create beneficial defects, and improve catalytic activity and stability.
B-site Substitution : Studies have shown that substituting ruthenium with other elements can significantly alter performance. For example, creating lead-rich pyrochlores where some B-sites are occupied by lead (Pb₂[Ru₂₋ₓPbₓ]O₇-δ) has been demonstrated to modulate the electronic states of the active Ru sites and increase the concentration of oxygen defects. univ-smb.fr This tuning of the electronic environment and defect chemistry is crucial for optimizing the binding of reaction intermediates. Another approach involves substituting Ru with transition metals like nickel (Pb₂Ru₂₋ₓNiₓO₆.₅), creating hybrid catalysts that can improve both OER and hydrogen evolution reaction (HER) activities. hanyang.ac.krnanosphere.co.krrsc.org
A-site Substitution : While less explored for lead ruthenate specifically, studies on related pyrochlores show that modifying the A-site cation can adjust the covalency of the B-site-oxygen bond, which is an effective strategy for enhancing OER activity. acs.org
Another challenge in the rational design of lead ruthenate is managing elemental segregation. High-temperature synthesis methods can cause lead to diffuse from the crystal lattice to the surface, forming a catalytically inert layer of PbO₂ which can hinder performance. acs.org Developing synthesis strategies that prevent or mitigate this surface segregation is a critical aspect of designing more efficient catalysts.
The overarching goal is to establish clear structure-property relationships. By systematically varying the composition—as detailed in the table below—and correlating it with performance metrics, researchers can develop a predictive framework for designing next-generation lead ruthenate materials.
| Design Strategy | Example Compound | Intended Effect | Reference |
| B-site Substitution (Pb for Ru) | Pb₂[Ru₂₋ₓPbₓ]O₇-δ | Modulate Ru electronic states, increase oxygen defects | univ-smb.fr |
| B-site Substitution (Ni for Ru) | Pb₂Ru₂₋ₓNiₓO₆.₅ | Create hybrid catalyst for bifunctional activity (OER/HER) | hanyang.ac.krnanosphere.co.kr |
| A-site Substitution | A₂Ru₂O₇ | Tune B-O bond covalency, enhance OER activity | acs.org |
Exploration of Advanced In-situ Characterization Techniques for Reaction Mechanism Elucidation
To move beyond a "black box" understanding of how this compound catalysts function, it is essential to study them under operating conditions. Advanced in-situ and operando characterization techniques allow researchers to observe the structural and electronic evolution of the catalyst in real-time, providing invaluable insights into reaction mechanisms and degradation pathways. chinesechemsoc.org
Operando X-ray Absorption Spectroscopy (XAS) is a particularly powerful tool. nih.gov By probing the electronic state and local coordination environment of specific elements (like Ru and Pb) as a voltage is applied, XAS can reveal dynamic changes. For instance, in Ni-substituted lead ruthenate, operando XAS measurements have shown that oxygen and cation vacancies generated during the electrocatalytic process can decrease charge-transfer energy, facilitating more efficient catalysis. hanyang.ac.krnanosphere.co.kr In-situ XAS studies on related ruthenate pyrochlores have confirmed that the core pyrochlore structure can remain largely intact during the OER, even as the surface evolves. nih.gov
Other key in-situ techniques include:
In-situ X-ray Diffraction (XRD) : This technique can track changes in the crystalline phase of the catalyst during operation, identifying any potential phase transitions or the formation of secondary phases like PbO₂. nih.govscispace.com
In-situ Raman and Infrared Spectroscopy : These vibrational spectroscopy methods can identify reaction intermediates and surface species, helping to map out the step-by-step reaction pathway on the catalyst surface.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : When coupled with electrochemical cells, ICP-MS can be used to quantitatively detect any dissolution of catalyst components (e.g., Ru or Pb) into the electrolyte during operation, providing direct evidence of catalyst stability or degradation. rsc.org
The data gathered from these advanced techniques are critical for validating theoretical models and providing a more complete picture of the catalytic cycle, including the identification of true active sites and the mechanisms that limit catalyst lifetime. chinesechemsoc.org
Theoretical Modeling for Predictive Material Design and Performance Optimization
Theoretical and computational modeling, particularly using Density Functional Theory (DFT) , has become an indispensable tool in the predictive design of materials like this compound. nih.gov DFT allows for the calculation of the electronic band structure, the density of states (DOS), and the stability of different atomic configurations from first principles.
This computational approach enables researchers to:
Screen Potential Candidates : Given the vast number of possible elemental substitutions in the pyrochlore structure, experimentally synthesizing and testing each one is impractical. High-throughput computational screening can be used to predict the stability and potential catalytic activity of numerous hypothetical lead ruthenate derivatives, identifying the most promising candidates for experimental synthesis. acs.orgnih.govresearchgate.net This involves calculating phase diagrams, Pourbaix diagrams (mapping stability as a function of potential and pH), and key electronic descriptors of catalytic activity. acs.org
Understand Structure-Activity Relationships : DFT calculations can elucidate how specific modifications, such as B-site substitution in lead ruthenate, impact the electronic structure. For example, modeling has shown that such substitutions can shift the O-2p orbital energy closer to the Fermi level, a change that is predicted to boost OER activity. univ-smb.fr For other ruthenates, DFT has been used to calculate the energy of the overlapped bands between Ru 4d and O 2p orbitals, linking a lower band center energy to enhanced stability. acs.orgosti.gov
Elucidate Reaction Mechanisms : Theoretical models can be used to calculate the adsorption energies of various OER intermediates on the catalyst surface. By mapping the energy landscape of the entire reaction pathway, researchers can identify the rate-limiting step and understand how it is affected by changes in the catalyst's composition and structure.
The synergy between theoretical modeling and experimental work is crucial. DFT can guide experimental efforts toward the most promising materials, while in-situ characterization provides the real-world data needed to validate and refine the theoretical models. This integrated approach accelerates the discovery and optimization of high-performance this compound-based materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
